molecular formula C28H26N2O3 B334617 PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B334617
M. Wt: 438.5 g/mol
InChI Key: MCONFZAYSIIPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to another carbon atom. This compound is notable for its complex structure, which includes a quinoline ring, an ethylphenyl group, and a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple stepsThe final step involves esterification with propyl benzoate under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, alcohols, and substituted quinoline compounds .

Scientific Research Applications

PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate
  • Methyl 4-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate
  • Butyl 4-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate

Uniqueness

PROPYL 4-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group may provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its ethyl, methyl, and butyl counterparts .

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

propyl 4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C28H26N2O3/c1-3-17-33-28(32)21-13-15-22(16-14-21)29-27(31)24-18-26(20-11-9-19(4-2)10-12-20)30-25-8-6-5-7-23(24)25/h5-16,18H,3-4,17H2,1-2H3,(H,29,31)

InChI Key

MCONFZAYSIIPAN-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC

Origin of Product

United States

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